Acyclic Aldehyde Quantitation by 13C NMR
High-resolution 13C NMR spectroscopy at 150 MHz using D-[1-13C]talose enabled the precise quantitation of the acyclic aldehyde form in aqueous solution at 30 °C [1]. This measurement, which is unattainable with unlabeled D-talose, places D-talose among the aldohexoses with the highest acyclic aldehyde percentages.
| Evidence Dimension | Acyclic aldehyde percentage in aqueous solution |
|---|---|
| Target Compound Data | 0.04% |
| Comparator Or Baseline | D-glucose (0.0032%), D-galactose (0.005%) |
| Quantified Difference | 12.5-fold higher than D-glucose; 8-fold higher than D-galactose |
| Conditions | 150 MHz 13C NMR, 30 °C, D2O, pH ~7 |
Why This Matters
The elevated acyclic aldehyde population makes D-talose a more sensitive probe for studying aldehyde-specific reactions (e.g., glycation, reduction) compared to glucose- or galactose-based tracers.
- [1] Zhu, Y., Zajicek, J., & Serianni, A. S. (2001). Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria. The Journal of Organic Chemistry, 66(19), 6244–6251. View Source
